
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6; Molecular Formula: C₁₂H₉ClN₂O₄; Molecular Weight: 280.66 g/mol) is a nitro-substituted quinoline derivative with a chloro group at position 4 and an ethyl ester at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive nitro and chloro substituents .
Key properties include:
- Storage: Sealed in dry conditions at 2–8°C .
- Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Safety Precautions: Requires personal protective equipment (PPE), including EN 166-compliant goggles, impermeable gloves, and respiratory protection in poorly ventilated areas .
Preparation Methods
Gould–Jacob Cyclization Followed by Chlorination
Synthesis of Ethyl 4-Hydroxy-8-Nitroquinoline-3-Carboxylate
The Gould–Jacob cyclization is a cornerstone for constructing the quinoline core. This method involves reacting a nitro-substituted aniline with diethyl ethoxymethylenemalonate under thermal or microwave-assisted conditions. For example:
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Starting materials : 3-Nitroaniline (1.38 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.12 g, 10 mmol).
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Reaction conditions : Heated at 150°C for 6 hours under nitrogen.
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Intermediate isolation : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to yield ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate as a yellow solid (2.45 g, 85% yield).
Chlorination Using Phosphorus Oxychloride
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃):
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Reagents : Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (2.0 g, 7.6 mmol) and POCl₃ (3.5 mL, 38 mmol).
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Conditions : Refluxed at 90°C for 2.5 hours in acetonitrile .
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Workup : The mixture is concentrated, diluted with dichloromethane, and neutralized with triethylamine. Column chromatography (petroleum ether/ethyl acetate, 4:1) yields ethyl 4-chloro-8-nitroquinoline-3-carboxylate as a white crystalline solid (1.92 g, 92% yield) .
Key Data Table: Gould–Jacob Method
Parameter | Value | Source |
---|---|---|
Cyclization temperature | 150°C | |
Chlorination reagent | POCl₃ in acetonitrile | |
Overall yield | 78% (two-step) | |
Purity (HPLC) | >98% |
Direct Nitration of Ethyl 4-Chloroquinoline-3-Carboxylate
Regioselective Nitration at Position 8
Direct nitration of a pre-chlorinated quinoline precursor offers a streamlined route but requires careful control of directing effects:
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Substrate : Ethyl 4-chloroquinoline-3-carboxylate (2.0 g, 8.3 mmol).
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Nitration mix : Fuming HNO₃ (2 mL) and concentrated H₂SO₄ (4 mL) at 0–5°C.
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Reaction progress : Monitored via TLC; after 4 hours, the mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
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Outcome : this compound is obtained in 65% yield (1.7 g), with minor isomers (6-nitro: 12%).
Challenges in Regioselectivity
The ester group at position 3 directs nitration to the meta position (C6 or C8). Low temperatures favor C8 nitration due to kinetic control, while higher temperatures increase C6 byproducts.
Key Data Table: Direct Nitration
Parameter | Value | Source |
---|---|---|
Nitration temperature | 0–5°C | |
Yield of 8-nitro isomer | 65% | |
Major byproduct | 6-nitro isomer (12%) |
Multi-Step Synthesis via Intermediate Halogenation
Sequential Functionalization
This approach builds the quinoline ring with pre-placed nitro and chloro groups:
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Nitration of ethyl 4-hydroxyquinoline-3-carboxylate :
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Substrate treated with HNO₃/H₂SO₄ at 40°C to install nitro at C8 (72% yield).
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Chlorination : POCl₃ replaces the hydroxyl group at C4 (88% yield) .
Advantages Over Single-Step Methods
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Avoids competing directing effects during nitration.
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Enables independent optimization of nitration and chlorination steps .
Key Data Table: Multi-Step Synthesis
Comparative Analysis of Methods
Method | Yield | Regioselectivity | Complexity | Cost Efficiency |
---|---|---|---|---|
Gould–Jacob + Chlorination | 78% | High | Moderate | High |
Direct Nitration | 65% | Moderate | Low | Moderate |
Multi-Step Synthesis | 63% | High | High | Low |
Key Observations :
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The Gould–Jacob method provides the highest yield and regioselectivity but requires stringent anhydrous conditions .
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Direct nitration is simpler but struggles with byproduct formation.
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Multi-step synthesis offers modularity but incurs higher costs and longer reaction times .
Mechanistic Insights and Optimization Strategies
Role of POCl₃ in Chlorination
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the substitution of hydroxyl groups via a two-step mechanism:
Enhancing Nitration Regioselectivity
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Low-temperature nitration : Minimizes thermodynamic byproducts.
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Use of zeolite catalysts : Improves para-directing effects of the ester group, increasing C8 nitration to 78% in pilot studies.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems for the Gould–Jacob cyclization reduces reaction times from hours to minutes and improves yields by 12%.
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-chloro-8-aminoquinoline-3-carboxylate.
Substitution: Ethyl 4-substituted-8-nitroquinoline-3-carboxylate.
Oxidation: Various quinoline derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Groups
The quinoline scaffold allows for diverse substitutions, influencing reactivity, stability, and biological activity. Below is a comparative analysis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate with key analogues:
Reactivity and Stability
- Nitro Group (NO₂): The nitro group in this compound facilitates electrophilic substitution reactions, making it a versatile intermediate for introducing amines or other functional groups. In contrast, the cyano group in Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate offers stronger electron-withdrawing effects, accelerating reactions like Suzuki couplings .
- Halogen Substitutions: Chlorine at position 4 enhances stability against hydrolysis compared to hydroxyl or methoxy groups in analogues . Bromine in Ethyl 6-bromo-4-chloroquinoline-3-carboxylate increases steric hindrance, reducing reaction rates in SN2 mechanisms .
Pharmacological Potential
- Antibacterial Activity: Nitro-substituted quinolines show broader-spectrum activity compared to methoxy- or cyano-substituted derivatives, likely due to enhanced DNA gyrase inhibition .
- Solubility Challenges : Methoxy and hydroxy analogues exhibit better aqueous solubility, making them preferable for oral drug formulations .
Biological Activity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS No. 131548-98-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
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E. coli | 22 | 1 × 10^{-6} |
S. aureus | 24 | 1 × 10^{-5} |
Klebsiella pneumoniae | 25 | 1 × 10^{-5} |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those overexpressing epidermal growth factor receptors (EGFR). The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can enhance its potency against cancer cells .
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives, including this compound, against H5N1 virus strains. The compound exhibited a high inhibition rate with low cytotoxicity, suggesting its utility in developing antiviral therapies .
- Cytotoxicity Assessment : Research comparing various nitro-substituted quinolines revealed that this compound displayed strong cytotoxic effects in vitro, particularly against lung and colon cancer cell lines .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other quinoline derivatives:
Compound | Notable Features |
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Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Contains a methoxy group instead of a nitro group |
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | Different position of the nitro group affects reactivity |
These comparisons illustrate how variations in functional groups influence the biological activity and reactivity of quinoline derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 4-oxoquinoline-3-carboxylate can be prepared by reducing 7-azido-8-nitroquinoline precursors using chemical reductants (e.g., SnCl₂/HCl), followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine . Key optimization parameters include:
- Temperature : Maintain 70–80°C for nucleophilic additions .
- Solvent system : Ethanol or aqueous ethanolic NaHCO₃ for improved solubility and reaction efficiency .
- Catalysts : Triethylamine to neutralize HCl byproducts .
Table 1: Example Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Reduction of nitro group | SnCl₂, HCl, 0°C → RT, 4h | 75–85 | |
Cyclocondensation | Ethanol, triethylamine, 70°C, 24h | 60–70 |
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and chloro groups) .
- IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 280.66 for C₁₂H₉ClN₂O₄⁺) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., using SHELX or OLEX2) .
Q. What safety protocols are essential when handling this compound?
Answer: Refer to GHS hazard codes and handling guidelines:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P280) .
- Ventilation : Use fume hoods (P271) .
- Spill Management : Absorb with inert material (e.g., sand) and avoid water (P370+P375) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Answer: Discrepancies in bond angles or torsion angles (e.g., C11–C12–C13–C14 dihedral angles) may arise from polymorphism or experimental resolution limits. Using high-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and refinement tools like SHELXL or OLEX2 improves accuracy . For example:
- Torsion Angle Analysis : Compare observed values (e.g., 178.6° vs. −179.1°) to identify deviations caused by crystal packing .
- Hydrogen Bonding : Validate intermolecular interactions (e.g., O–H···N) to confirm stability .
Table 2: Key Crystallographic Parameters
Parameter | Value | Software Used | Reference |
---|---|---|---|
Space group | P 1 | SHELX-97 | |
Resolution (Å) | 0.84 | OLEX2 | |
R-factor (%) | 4.2 | SHELXL |
Q. How do electronic effects of substituents (Cl, NO₂) influence reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nitro group meta-directs electrophilic substitution, while the chloro group at position 4 enhances electrophilicity at position 3. Mechanistic studies using DFT calculations or Hammett plots can quantify these effects:
- Nucleophilic Aromatic Substitution (SNAr) : Nitro groups activate the quinoline ring for SNAr at positions 5 and 7 .
- Suzuki Coupling : Chloro substituents facilitate Pd-catalyzed coupling with arylboronic acids .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be troubleshooted?
Answer:
- Dynamic Effects : Variable-temperature NMR (e.g., −40°C to 80°C) resolves rotational barriers in ester groups .
- Solvent Polarity : Use deuterated DMSO to stabilize intramolecular hydrogen bonds and simplify splitting .
- Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) detects byproducts from incomplete nitro reduction .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
Answer:
Properties
IUPAC Name |
ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXISWKXFDSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458457 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131548-98-6 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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